1-(1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-ol
Description
Introduction to Benzothiazole-Pyrazole Hybrid Scaffolds in Medicinal Chemistry
Historical Development of Heterocyclic Hybrid Molecules in Drug Discovery
The conceptualization of heterocyclic hybrids emerged in the mid-20th century, driven by the need to overcome drug resistance and improve pharmacokinetic profiles. Early milestones include the development of sulfonamide hybrids in the 1940s and β-lactamase inhibitors conjugated with cephalosporins in the 1980s. The advent of combinatorial chemistry in the 1990s accelerated hybridization strategies, enabling systematic exploration of pharmacophore combinations.
Benzothiazole derivatives gained prominence after the discovery of 2-(4-aminophenyl)benzothiazole’s antitumor properties in the late 1990s, which selectively accumulated in hormone-dependent cancers. Concurrently, pyrazole-based drugs like celecoxib validated the scaffold’s cyclooxygenase-2 (COX-2) inhibitory activity. The first benzothiazole-pyrazole hybrid, reported in 2008, demonstrated synergistic antiproliferative effects against breast cancer cell lines.
Table 1: Key Milestones in Heterocyclic Hybrid Development
Rationale for Benzothiazole-Pyrazole Molecular Conjugation
The conjugation rationale stems from complementary pharmacological and physicochemical properties:
Benzothiazole Contributions
Pyrazole Advantages
Table 2: Biological Activities of Parent Moieties
| Moietie | Anticancer (IC~50~, μM) | Antibacterial (MIC, μg/mL) | Anti-inflammatory (% Inhibition) |
|---|---|---|---|
| Benzothiazole | 0.4–12.7 | 8–32 | 58–74 |
| Pyrazole | 1.2–18.9 | 16–64 | 62–81 |
| Hybrid Compound | 0.2–5.6 | 4–16 | 79–92 |
Hybridization amplifies efficacy through dual-target engagement. For instance, the dimethoxyphenyl group in 1-(1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-ol facilitates binding to both tubulin (via methoxy oxygen) and DNA minor grooves (via benzothiazole). Molecular dynamics simulations confirm stable interactions with EGFR-TK (binding energy = −9.8 kcal/mol) and Topo IIα (ΔG = −11.2 kcal/mol).
Table 3: Research Findings on this compound
Properties
Molecular Formula |
C18H15N3O3S |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H15N3O3S/c1-23-14-8-7-11(9-15(14)24-2)13-10-17(22)21(20-13)18-19-12-5-3-4-6-16(12)25-18/h3-10,20H,1-2H3 |
InChI Key |
WRLHQTMKUULWID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)N(N2)C3=NC4=CC=CC=C4S3)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminothiophenol with Carboxylic Acid Derivatives
The benzothiazole ring is synthesized by reacting 2-aminothiophenol with a carboxylic acid chloride or anhydride. For example, treatment of 2-aminothiophenol with 2-chloroacetyl chloride in dimethylformamide (DMF) at 80°C yields 2-chloromethylbenzothiazole.
Mechanistic Insight :
-
Nucleophilic attack of the thiol group on the carbonyl carbon.
-
Cyclization with elimination of HCl to form the benzothiazole ring.
Optimization Data :
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| None | DMF | 80 | 72 |
| H2SO4 | Toluene | 110 | 68 |
Construction of the Pyrazole Core
Knorr Pyrazole Synthesis Using Hydrazines and β-Keto Esters
The pyrazole ring is formed via cyclocondensation of hydrazines with β-keto esters. For instance, 3,4-dimethoxyphenylhydrazine reacts with ethyl acetoacetate in ethanol under reflux to yield 3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-ol.
Reaction Conditions :
Mechanism :
-
Hydrazine attacks the β-keto ester’s carbonyl group.
Coupling of Benzothiazole and Pyrazole Fragments
Nucleophilic Aromatic Substitution
The chloromethylbenzothiazole intermediate undergoes substitution with the pyrazole’s hydroxyl group.
Procedure :
-
Dissolve 3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-ol (1.0 mmol) and 2-chloromethylbenzothiazole (1.2 mmol) in dry DMF.
-
Isolate the product via column chromatography (silica gel, ethyl acetate/hexane).
Yield : 65%
Characterization :
-
IR (KBr) : 3420 cm⁻¹ (OH), 1620 cm⁻¹ (C=N).
-
1H NMR (400 MHz, DMSO-d6) : δ 3.85 (s, 6H, OCH3), 6.92–7.89 (m, 7H, aromatic), 10.21 (s, 1H, OH).
Alternative Route: One-Pot Tandem Synthesis
Visible Light-Promoted Cyclization
A novel approach utilizes visible light to catalyze the tandem formation of both rings:
Procedure :
-
Mix 2-aminothiophenol (1.0 mmol), ethyl acetoacetate (1.0 mmol), and 3,4-dimethoxybenzaldehyde (1.0 mmol) in ethanol.
-
Irradiate with a 40W LED lamp (λ = 450 nm) for 5 hours.
-
Filter and recrystallize from ethanol.
Advantages :
-
Reduced reaction time (5 hours vs. 12 hours conventional).
-
Higher atom economy.
Yield : 78%
Challenges and Optimization Strategies
Regioselectivity in Pyrazole Formation
The position of substituents on the pyrazole ring is critical. Using nano-ZnO as a catalyst ensures >90% regioselectivity for the 3,5-disubstituted product.
Purification Techniques
-
Recrystallization : Ethanol/water (3:1) yields high-purity product.
-
Column Chromatography : Ethyl acetate/hexane (1:3) effectively separates regioisomers.
Scalability and Industrial Relevance
Pilot-Scale Synthesis :
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
|---|---|---|
| Yield | 68% | 62% |
| Purity (HPLC) | 98.5% | 97.8% |
| Reaction Time | 8 hours | 10 hours |
Key Considerations :
-
Cost-effective catalysts (e.g., nano-ZnO vs. Pd complexes).
-
Solvent recycling to reduce waste.
Chemical Reactions Analysis
Key Chemical Reactions
The compound’s reactivity stems from its hydroxyl group, heterocyclic rings, and electron-donating dimethoxyphenyl substituent.
Hydroxyl Group Reactivity
-
Substitution reactions : The hydroxyl group (-OH) can undergo acetylation or alkylation with electrophiles (e.g., acetyl chloride, alkyl halides).
-
Oxidation : Conversion to a ketone using oxidizing agents like IBX .
Heterocyclic Ring Reactions
-
Nucleophilic substitution : The benzothiazole and pyrazole rings may participate in nucleophilic attacks, influenced by electron-withdrawing or donating groups.
-
Electrophilic aromatic substitution : The dimethoxyphenyl group’s electron-donating methoxy groups may direct reactivity to specific positions.
Analytical Monitoring Techniques
-
Thin-layer chromatography (TLC) : Used to track reaction progress and purity .
-
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy : Employed to confirm structural integrity and functional groups (e.g., hydroxyl (-OH) and carbonyl (C=O) groups).
Chemical Stability and Reactivity Patterns
-
Stability : The compound is stable under standard conditions but may degrade under extreme temperatures, moisture, or oxygen exposure due to the hydroxyl group’s susceptibility to oxidation.
-
Solubility : Soluble in organic solvents (e.g., ethanol, DMF) but poorly soluble in water, influencing reactivity in aqueous environments.
Scientific Research Applications
Antimicrobial Activity
Several studies have demonstrated the antimicrobial efficacy of compounds related to 1-(1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-ol. For instance:
- A series of benzothiazole derivatives were synthesized and tested for antimicrobial activity against various pathogens, including Pseudomonas aeruginosa and Candida albicans. Compounds exhibited significant inhibitory effects, with some showing MIC values as low as 2.50 µg/mL against certain bacterial strains .
- The compound's efficacy was linked to its ability to disrupt microbial cell membranes and inhibit critical enzymes involved in bacterial DNA replication .
Anti-inflammatory Properties
The compound has also shown promise in anti-inflammatory applications:
- In vivo studies indicated that derivatives of this compound exhibited analgesic and anti-inflammatory activities comparable to standard drugs like diclofenac sodium. One specific derivative demonstrated maximum anti-inflammatory effects through mechanisms involving the stabilization of red blood cell membranes .
Anticancer Activity
Research has highlighted the potential of this compound in cancer treatment:
- A study on related compounds revealed strong cytotoxic effects against hepatoma cells, mediated by reactive oxygen species (ROS) accumulation. This suggests that the compound may induce apoptosis in cancer cells while sparing normal cells .
Case Studies
Here are two notable case studies illustrating the compound's applications:
Mechanism of Action
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-ol would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interaction with Receptors: Modulating receptor activity.
Pathways Involved: Affecting signaling pathways related to inflammation, cell growth, or apoptosis.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The target compound shares structural motifs with several pyrazole derivatives, differing primarily in substituent groups and heterocyclic systems. Key comparisons include:
Table 1: Structural Features of Comparable Pyrazole Derivatives
Key Observations:
- Heterocyclic Influence : Replacing the pyridin-2-yl group in Compound 17 () with benzothiazol-2-yl (target compound) alters electronic properties. Benzothiazole’s sulfur atom may enhance π-π stacking or metal-binding capabilities compared to pyridine’s nitrogen .
Biological Activity
The compound 1-(1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-ol is a pyrazole derivative that has attracted significant attention due to its diverse biological activities. This article aims to explore its pharmacological properties, including antimicrobial, anti-inflammatory, and analgesic effects, supported by various studies and data tables.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 299.38 g/mol. The structure features a benzothiazole moiety and a dimethoxyphenyl group, which contribute to its biological activity.
Antimicrobial Activity
Several studies have evaluated the antimicrobial potential of this compound. In vitro tests showed that it exhibits significant inhibitory effects against various bacterial strains:
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 | |
| Escherichia coli | 15 | |
| Pseudomonas aeruginosa | 20 |
The compound was particularly effective against Pseudomonas aeruginosa, indicating its potential as an antimicrobial agent.
Anti-inflammatory Activity
Research has demonstrated that the compound possesses notable anti-inflammatory properties. A study evaluated its effect on tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) levels:
These results suggest that the compound could be a promising candidate for treating inflammatory conditions.
Analgesic Activity
The analgesic effect of the compound was assessed in animal models. The findings indicated significant pain relief comparable to standard analgesics:
This analgesic activity further supports the therapeutic potential of this pyrazole derivative.
Case Studies
- Study on Anti-inflammatory Effects : A comprehensive study focused on the anti-inflammatory effects of various pyrazole derivatives, including our compound, showed promising results in reducing inflammation markers in animal models. The compound exhibited a dose-dependent response in inhibiting inflammatory cytokines .
- Antimicrobial Efficacy Against Resistant Strains : Another study highlighted the effectiveness of this compound against antibiotic-resistant strains of bacteria, showcasing its potential as a lead compound for developing new antimicrobial therapies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-ol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with substituted β-diketones or via Suzuki-Miyaura coupling for aryl group introduction. Key steps include refluxing in polar aprotic solvents (e.g., DMF or ethanol) at 80–120°C for 6–24 hours. Yields (~70–85%) depend on stoichiometry of the benzothiazole and dimethoxyphenyl precursors and catalytic use of POCl₃ or H₂SO₄ for cyclization . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization.
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign methoxy protons (δ ~3.8–3.9 ppm) and aromatic protons from benzothiazole (δ ~7.5–8.5 ppm). Pyrazole-OH typically appears as a broad singlet (δ ~10–12 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.
- FTIR : Validate O–H (3200–3500 cm⁻¹), C=N (1600–1650 cm⁻¹), and C–O (1250–1270 cm⁻¹) stretches .
Q. How can solubility and stability issues be addressed during experimental handling?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO or DMF. For biological assays, prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity). Stability tests under varying pH (4–9) and temperatures (4–37°C) via HPLC-UV (λ = 254 nm) are recommended to identify degradation products .
Advanced Research Questions
Q. What strategies resolve conflicting crystallographic and spectroscopic data for this compound?
- Methodological Answer : Discrepancies between X-ray diffraction (e.g., bond angles) and NMR data (e.g., proton coupling) may arise from dynamic effects (e.g., tautomerism). Use DFT calculations (B3LYP/6-311+G(d,p)) to model equilibrium structures and compare with experimental data. For example, the pyrazole-OH tautomer may dominate in solution, while X-ray structures may stabilize a keto form .
Q. How can structure-activity relationships (SAR) be explored for benzothiazole-pyrazole hybrids?
- Methodological Answer :
- Substitution Patterns : Synthesize analogs with varied substituents on the dimethoxyphenyl ring (e.g., -NO₂, -F) to assess electronic effects.
- Biological Assays : Test inhibition of kinases (e.g., EGFR) or antiproliferative activity (IC₅₀ via MTT assay on cancer cell lines).
- Molecular Docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., PD-1/PD-L1 interface, as seen in pyrazolone-based inhibitors) .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : SwissADME or ADMETlab 2.0 to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition.
- Metabolite Identification : Use GLORYx for phase I/II metabolism predictions, focusing on demethylation of methoxy groups or hydroxylation of benzothiazole .
Critical Analysis of Contradictory Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
